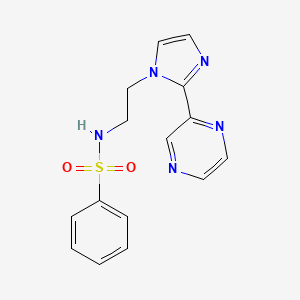

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,13-4-2-1-3-5-13)19-9-11-20-10-8-18-15(20)14-12-16-6-7-17-14/h1-8,10,12,19H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOIIWHUYGHNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazin-2-yl and imidazol-1-yl groups. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include nucleophilic substitution reactions and cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Effects : The target compound’s pyrazine group (a nitrogen-rich heterocycle) may enhance hydrogen-bonding interactions compared to phenyl or nitrophenyl substituents in analogs like 21b or 22a . Pyrazine’s electron-withdrawing nature could also influence solubility and metabolic stability.

Key Observations :

- The target compound’s pyrazine group is absent in the tested analogs, but nitrophenyl and cyanophenyl substituents in ’s derivatives demonstrate substituent-dependent antimicrobial efficacy .

- Nitrofuran derivatives () highlight the importance of electron-deficient heterocycles (e.g., nitrofuran, pyrazine) in enhancing bioactivity .

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazinyl group, an imidazole moiety, and a benzenesulfonamide functional group. Its molecular formula is , and it has a molecular weight of 335.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly known for its antibacterial effects by inhibiting bacterial folate synthesis.

- Antitumor Activity : Studies have shown that related compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The imidazole ring is often associated with antitumor activity due to its ability to interact with DNA.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation, such as NF-kB signaling.

In Vitro Studies

In vitro studies have assessed the biological activity of related compounds:

- A study published in the Journal of Medicinal Chemistry identified that derivatives containing the imidazole moiety showed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential for parasitic infections treatment .

- Another study highlighted the ability of similar compounds to inhibit HIV replication in cultured cells, indicating promising antiviral properties .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis and evaluation of various benzenesulfonamide derivatives showed that modifications to the pyrazine ring enhanced antimicrobial activity against resistant bacterial strains .

- Antitumor Activity : In vivo studies demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in mouse models bearing human cancer xenografts .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodology :

- Route Design : Use nucleophilic substitution or coupling reactions. For example, react pyrazine-2-carbaldehyde with 1H-imidazole derivatives to form the pyrazinyl-imidazole core, followed by sulfonylation with benzenesulfonyl chloride .

- Optimization : Adjust solvents (e.g., DMF for polar intermediates), catalysts (e.g., K₂CO₃ for deprotonation), and temperature (60–100°C for imidazole alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy :

- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and imidazole N-H bends (~3400 cm⁻¹) .

- NMR : ¹H NMR detects pyrazine protons (δ 8.5–9.0 ppm) and imidazole protons (δ 7.0–7.5 ppm). ¹³C NMR confirms aromatic carbons and sulfonamide linkages .

- Crystallography : Use SHELXT/SHELXL for X-ray diffraction to resolve tautomerism (imidazole vs. pyrazine protonation states) .

Q. How does the pyrazine ring influence physicochemical properties and bioactivity?

- Methodology :

- Physicochemical Analysis : Pyrazine enhances hydrophilicity (logP reduction by ~0.5 units) and hydrogen-bonding capacity (via N atoms), affecting solubility .

- Bioactivity : Pyrazine’s electron-deficient nature may enhance interactions with target proteins (e.g., enzymes with π-π stacking motifs) .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding poses against targets (e.g., Sigma-1 receptor). Compare results with analogs like 2VEU (PDB ID), which shares a benzenesulfonamide scaffold .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding modes .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values from antiprotozoal assays (e.g., ) while controlling for variables like cell lines (e.g., Leishmania vs. Trypanosoma).

- Structural Validation : Re-evaluate compound purity (HPLC >95%) and confirm stereochemistry (via CD spectroscopy) to rule out batch-dependent variations .

Q. What are key considerations in structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Modifications : Vary substituents on the benzene ring (e.g., electron-withdrawing groups at para positions) or pyrazine (e.g., methyl vs. amino groups).

- Assays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with activity changes .

Q. What challenges arise in resolving its crystal structure, and how can SHELX software address them?

- Methodology :

- Challenges : Crystal twinning or disorder in the ethyl linker.

- Solutions : Use SHELXD for phase problem resolution and SHELXL for refining anisotropic displacement parameters. Apply TWIN/BASF commands in SHELX for twinned data .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 180–200°C) that may explain variability .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.